TC-C 14G

Übersicht

Beschreibung

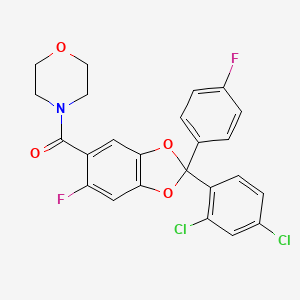

TC-C 14G, also known by its chemical name [2-(2,4-Dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)-1,3-benzodioxol-5-yl]-4-morpholinyl-methanone, is a potent and high-affinity inverse agonist of the Cannabinoid-1 receptor . This compound has been primarily studied for its potential therapeutic applications, particularly in the treatment of obesity .

Vorbereitungsmethoden

The synthesis of TC-C 14G involves several steps, starting with the preparation of the benzodioxole core structure. The synthetic route typically includes:

Formation of the benzodioxole core: This involves the reaction of 2,4-dichlorophenol with 4-fluorobenzaldehyde in the presence of a base to form the benzodioxole ring.

Introduction of the morpholinyl group: The benzodioxole intermediate is then reacted with morpholine in the presence of a coupling agent to introduce the morpholinyl group.

Final product formation:

Analyse Chemischer Reaktionen

TC-C 14G undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

TC-C 14G has several scientific research applications:

Chemistry: It is used as a tool compound to study the Cannabinoid-1 receptor and its role in various physiological processes.

Biology: The compound is used to investigate the effects of Cannabinoid-1 receptor inverse agonists on cellular signaling pathways.

Wirkmechanismus

TC-C 14G exerts its effects by binding to the Cannabinoid-1 receptor and acting as an inverse agonist. This means that it not only blocks the receptor but also induces a conformational change that reduces the receptor’s basal activity. The molecular targets involved include the Cannabinoid-1 receptor, which is part of the G protein-coupled receptor family. The pathways affected by this compound include those related to appetite regulation, energy balance, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

TC-C 14G ist unter den Cannabinoid-1-Rezeptor-Inversen-Agonisten aufgrund seiner hohen Affinität und Potenz einzigartig. Zu ähnlichen Verbindungen gehören:

Rimonabant: Ein weiterer inverser Agonist des Cannabinoid-1-Rezeptors, jedoch mit unterschiedlicher chemischer Struktur und pharmakokinetischen Eigenschaften.

Taranabant: Ähnlich in seinem Wirkmechanismus, unterscheidet sich aber in seiner chemischen Struktur und seinem therapeutischen Profil.

This compound zeichnet sich durch seine spezifische chemische Struktur aus, die zu seiner hohen Wirksamkeit und Potenz bei der Modulation des Cannabinoid-1-Rezeptors beiträgt .

Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, zu fragen!

Biologische Aktivität

Rhodium(II) octanoate dimer (CAS No. 73482-96-9) is a coordination compound that has garnered interest in various fields, particularly in catalysis and organic synthesis. This article delves into its biological activity, exploring its potential applications and mechanisms of action.

- Molecular Formula : C32H60O8Rh2

- Molecular Weight : 778.63 g/mol

- Physical Form : Green powder

- Solubility : Soluble in hot alcohol, dichloromethane, toluene, and acetic acid; slightly soluble in alcohol .

Biological Applications

Rhodium(II) octanoate dimer is primarily recognized for its role as a catalyst in organic reactions, notably in Suzuki and Stille coupling reactions. However, emerging research suggests it may also possess notable biological activities:

Case Study 1: Anticancer Activity

A study investigated the effects of rhodium complexes on human cancer cell lines. The results demonstrated that certain rhodium compounds induced cell cycle arrest and apoptosis in breast cancer cells via ROS generation and mitochondrial dysfunction. While this study did not focus exclusively on rhodium(II) octanoate dimer, it highlights the potential of rhodium-based compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various metal-organic frameworks (MOFs), including those containing rhodium. The study found that rhodium-containing MOFs exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a pathway for developing new antimicrobial agents .

The biological activity of rhodium(II) octanoate dimer can be attributed to several mechanisms:

- Metal Coordination : The ability of rhodium to form stable complexes with biomolecules can alter their function, potentially leading to therapeutic effects.

- Reactive Oxygen Species (ROS) Generation : Rhodium complexes can induce oxidative stress in cells, leading to apoptosis, particularly in cancer cells.

- Enzyme Interaction : By binding to enzymes, rhodium complexes can inhibit their activity, affecting metabolic pathways critical for disease progression.

Eigenschaften

IUPAC Name |

[2-(2,4-dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)-1,3-benzodioxol-5-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Cl2F2NO4/c25-15-3-6-18(19(26)11-15)24(14-1-4-16(27)5-2-14)32-21-12-17(20(28)13-22(21)33-24)23(30)29-7-9-31-10-8-29/h1-6,11-13H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCKSZWMRCSPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=C(C=C2F)OC(O3)(C4=CC=C(C=C4)F)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Cl2F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.